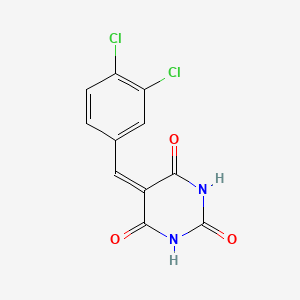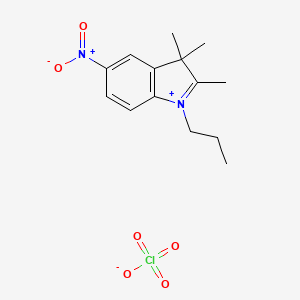![molecular formula C14H17ClN6O B15161686 N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N'-cyclohexylurea CAS No. 674301-85-0](/img/structure/B15161686.png)
N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N'-cyclohexylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N’-cyclohexylurea is a compound that features a tetrazole ring, a phenyl group, and a cyclohexylurea moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids .
Preparation Methods
The synthesis of N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N’-cyclohexylurea typically involves the reaction of 5-chloro-2-(2H-tetrazol-5-yl)aniline with cyclohexyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization .
Chemical Reactions Analysis
N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N’-cyclohexylurea can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N’-cyclohexylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly as a bioisostere for carboxylic acids.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N’-cyclohexylurea involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N’-cyclohexylurea is unique due to its combination of a tetrazole ring and a cyclohexylurea moiety. Similar compounds include:
5-Phenyltetrazole: Known for its use in medicinal chemistry.
Cyclohexylurea derivatives: Studied for their biological activities.
Tetrazole-based compounds: Widely used in various scientific research applications.
These similar compounds share some properties with N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N’-cyclohexylurea but differ in their specific structures and applications.
Properties
CAS No. |
674301-85-0 |
|---|---|
Molecular Formula |
C14H17ClN6O |
Molecular Weight |
320.78 g/mol |
IUPAC Name |
1-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]-3-cyclohexylurea |
InChI |
InChI=1S/C14H17ClN6O/c15-9-6-7-11(13-18-20-21-19-13)12(8-9)17-14(22)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H2,16,17,22)(H,18,19,20,21) |
InChI Key |
VIHUJYSJRFKGPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=C(C=CC(=C2)Cl)C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane](/img/structure/B15161605.png)

![N-[(4-Bromophenyl)carbamoyl]-N'-methoxy-N-methylmethanimidamide](/img/structure/B15161607.png)
![4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B15161612.png)
![2-[3-(Dibromomethyl)phenyl]-1,3-benzothiazole](/img/structure/B15161616.png)
![1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-](/img/structure/B15161626.png)

![2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine](/img/structure/B15161642.png)
![1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one](/img/structure/B15161650.png)

![2-Methyl-5-[(phenylsulfanyl)methyl]furan](/img/structure/B15161653.png)
![N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine](/img/structure/B15161661.png)


